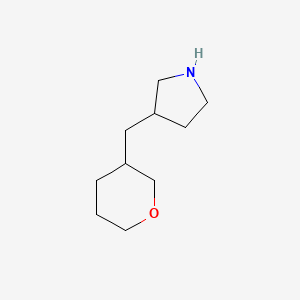

3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine

CAS No.:

Cat. No.: VC18120465

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO |

|---|---|

| Molecular Weight | 169.26 g/mol |

| IUPAC Name | 3-(oxan-3-ylmethyl)pyrrolidine |

| Standard InChI | InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2 |

| Standard InChI Key | VWATXHWEWQUNPS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(COC1)CC2CCNC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine consists of a pyrrolidine ring (a five-membered amine heterocycle) connected via a methylene bridge to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The IUPAC name 3-[1-(oxan-3-ylmethyl)pyrrolidin-2-yl]propan-1-ol reflects its bifunctional nature, containing both amine and alcohol groups .

Stereochemical Features

The compound exhibits two stereocenters:

-

C2 of the pyrrolidine ring

-

C3 of the tetrahydropyran system

This chirality enables enantioselective interactions in biological systems, though specific optical rotation data remain unreported in public databases .

Physicochemical Properties

Table 1 summarizes key properties derived from experimental and computational data:

The moderate lipophilicity (LogP ~1.78) suggests adequate membrane permeability for drug discovery applications .

Synthetic Methodology

Hydrogenation of Pyrroline Derivatives

A patented approach for analogous compounds involves:

-

Hydrogenation of 2-methylpyrroline using Pt/C catalyst in ethanol-methanol (3:1 v/v)

Adapting this method, the target compound could be synthesized via:

-

Mannich Reaction: Condensation of pyrrolidine with tetrahydropyran-3-carbaldehyde

-

Catalytic Hydrogenation: PtO2-mediated reduction of intermediate imines

Critical parameters:

Enantioselective Synthesis

Chiral resolution techniques from patent WO2008137087A1 suggest:

-

Use of (R)- or (S)-BINOL-phosphoric acids as asymmetric catalysts

-

Dynamic kinetic resolution during hydrogenation steps

Reported enantiomeric excess (ee) for similar compounds reaches 92–98% under optimized conditions .

Purification Strategies

-

Crystallization: From ethyl acetate/hexane mixtures (3:7 v/v)

-

Chromatography: Silica gel (230–400 mesh) with CH2Cl2:MeOH (95:5) eluent

-

Distillation: Short-path distillation at 0.1 mmHg (bp ~145°C)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

δ 3.68–3.72 (m, 2H, OCH2 of pyran)

-

δ 2.81–2.89 (m, 1H, pyrrolidine CH adjacent to N)

-

δ 1.45–1.67 (m, 8H, pyran and pyrrolidine CH2)

-

72.3 ppm (pyran C-O)

-

58.1 ppm (pyrrolidine C-N)

-

26.4–34.8 ppm (aliphatic CH2 groups)

Mass Spectrometry

-

[M+H]+: 228.18 (calc. 227.34)

-

Fragmentation pattern:

-

m/z 156.10 (loss of C4H9O)

-

m/z 98.07 (pyrrolidine ring fragment)

-

Stability and Reactivity

Chemical Reactivity

Key reaction pathways:

-

N-Alkylation: With alkyl halides (e.g., CH3I, K2CO3, DMF)

-

Oxidation: MnO2-mediated conversion of alcohol to ketone

-

Ring-Opening: HCl/MeOH cleavage of tetrahydropyran ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume